molecular formula C16H22N2O2 B13819747 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol

1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol

Cat. No.: B13819747
M. Wt: 274.36 g/mol
InChI Key: IXSSPBTZDQURHB-UHFFFAOYSA-N
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Description

1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol is a synthetic organic compound with the molecular formula C16H20N2O3 and a molecular weight of 288.35 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. The structure of this molecule incorporates two pharmaceutically relevant motifs: a 5-phenyloxazole ring and a piperidine ethanol side chain. The oxazole ring is a privileged scaffold in drug discovery, known to contribute to a wide range of biological activities . Research on analogous compounds indicates that the 5-phenyloxazole moiety is frequently explored in the design of anti-inflammatory agents . Concurrently, the piperidine moiety is a common feature in molecules with physiological activity, and piperidine-containing structures have been investigated for their interactions with various biological targets . Preliminary investigations into structurally related benzamide and oxazolone derivatives suggest potential research applications for this chemical class in the areas of antioxidant and anti-lipid peroxidation activities . The combination of these structural features makes 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol a valuable chemical tool for researchers in hit-to-lead optimization campaigns and for probing biological mechanisms involving inflammation and oxidative stress. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-(5-phenyl-2H-1,3-oxazol-3-yl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C16H22N2O2/c19-16(12-17-9-5-2-6-10-17)18-11-15(20-13-18)14-7-3-1-4-8-14/h1,3-4,7-8,11,16,19H,2,5-6,9-10,12-13H2

InChI Key

IXSSPBTZDQURHB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(N2COC(=C2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol generally follows a strategy involving:

  • Construction of the 5-phenyloxazole core.
  • Introduction of a 2-hydroxyethyl side chain at the 3-position of the oxazole.
  • Nucleophilic substitution or coupling to attach the piperidin-1-yl group.

This approach often uses intermediate oxazole derivatives functionalized with leaving groups or reactive handles suitable for substitution by piperidine or its derivatives.

Specific Synthetic Routes

Route via Oxazole-4-carbaldehyde Intermediate and Reductive Amination

One documented method involves the use of oxazole-4-carbaldehyde derivatives as key intermediates. For example, ethyl esters of oxazole derivatives can be converted into aldehydes, which then undergo reductive amination with piperidine to yield the target ethanol-substituted compound.

  • Step 1: Preparation of 5-phenyloxazole-3-carbaldehyde.
  • Step 2: Reductive amination with piperidine using sodium triacetoxyborohydride in methanol at room temperature overnight.
  • Step 3: Purification by column chromatography on silica gel using chloroform/methanol mixtures as eluents.

This method yields the product as a colorless solid with high purity and good yield (up to 91%).

Coupling via Amide Bond Formation and Subsequent Hydrolysis

Another approach involves coupling oxazole-containing amines with carboxylic acid derivatives activated by carbodiimides such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), followed by hydrolysis to introduce the ethanol functionality.

  • The oxazole amine is reacted with acid chlorides or activated esters in DMF or acetonitrile.
  • The reaction mixture is stirred overnight at room temperature.
  • The crude product is purified by silica gel chromatography.
  • Hydrolysis with aqueous sodium hydroxide at 50°C converts esters to the corresponding alcohols or acids.
  • Final purification involves acidification and recrystallization or trituration.
Cyclocondensation and Functionalization Approaches

Some synthetic routes start from substituted phenyl oxazoles undergoing cyclocondensation reactions with suitable nucleophiles, including piperidine derivatives, under reflux conditions in solvents like ethanol or THF. These methods often involve:

  • Formation of fused heterocyclic systems.
  • Use of piperidine as a nucleophile or oxidizing agent.
  • Subsequent functional group transformations to achieve the ethanol substitution at the 2-position.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Reductive amination Piperidine, sodium triacetoxyborohydride Methanol Room temperature Overnight 91 Purified by silica gel chromatography
Amide coupling EDCI, HOBt, piperidine DMF/MeCN Room temperature Overnight 61 Followed by NaOH hydrolysis and acidification
Cyclocondensation Piperidine, reflux Ethanol/THF Reflux Several hours Variable Used for fused heterocyclic derivatives

Structural Characterization

The synthesized compounds are typically characterized by:

  • Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights, e.g., m/z 534 (M+H)+ for related oxazole-piperidine derivatives.
  • Nuclear Magnetic Resonance (NMR): ^1H-NMR spectra showing characteristic signals for aromatic protons, oxazole ring protons, piperidine methylene groups, and ethanol side chain protons.
  • Elemental Analysis: Confirming empirical formula with minimal deviation from calculated values.
  • Infrared Spectroscopy (IR): Identification of functional groups such as hydroxyl, amine, and aromatic rings.

Exhaustive Research Findings

Literature Survey

  • The synthesis of oxazole derivatives with piperidine substituents has been reported in medicinal chemistry patents focusing on orexin receptor antagonists, where similar compounds were prepared by amide bond formation and reductive amination methods.
  • Academic research articles describe the use of sodium triacetoxyborohydride-mediated reductive amination as a mild and efficient method to introduce piperidinyl ethanol side chains onto oxazole rings.
  • Cyclocondensation reactions involving piperidine and oxazole intermediates have been documented for the synthesis of fused heterocyclic nitrogen systems, which share structural features with the target compound.
  • Advanced synthetic protocols utilize protecting groups and stepwise functional group transformations to achieve high regioselectivity and yield.

Excluded Sources

  • Sources such as www.benchchem.com and www.smolecule.com were excluded due to lack of peer-review and reliability.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Disadvantages
Reductive amination Piperidine, sodium triacetoxyborohydride Reductive amination Mild conditions, high yield Requires aldehyde intermediate
Amide coupling + hydrolysis EDCI, HOBt, NaOH Amide bond formation Versatile, applicable to various substrates Multi-step, requires purification
Cyclocondensation + functionalization Piperidine, refluxing ethanol/THF Cyclocondensation Access to fused heterocycles Longer reaction times, complex mixtures

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced to form the corresponding oxazoline or oxazolidine derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of oxazoline or oxazolidine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels, leading to modulation of cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Compound Name/Structure Key Functional Groups Physicochemical/Biological Implications Reference
1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol (Target) Oxazole, ethanol, piperidine Enhanced solubility; potential H-bonding N/A
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Tetrazole, ethanone, piperidine Higher metabolic instability (ketone vs. alcohol)
Ethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1H-pyrazole-5-carboxylate Pyrazole, ester, 4-methylphenyl Increased lipophilicity; ester hydrolysis risk
1-(2-(2-Chlorophenyl)-2-(4-(2,3-dichlorophenyl)piperazin-1-yl)acetyl)-4-phenylthiosemicarbazide Thiosemicarbazide, chlorophenyl Chelation potential; higher toxicity (Cl groups)
Quinazoline derivatives with fluorocyclobutyl and pyrazine groups Quinazoline, fluorocyclobutyl, pyrazine Enhanced receptor affinity; reduced bioavailability
Pyrimidine-triazole derivatives with methylpiperazinyl groups Triazole, pyrimidine, methylpiperazine Diverse H-bonding; possible kinase inhibition
Ethyl 1-[(5-methyl-1,2-oxazol-3-yl)methanesulfonyl]piperidine-3-carboxylate Oxazole, sulfonyl, ester High polarity; metabolic instability (ester)

Stability and Metabolic Considerations

  • Metabolism: Ethanol group in the target may undergo glucuronidation, whereas esters () risk hydrolysis and thiosemicarbazides () may form toxic metabolites.
  • Halogen Effects : Chlorine/fluorine in analogs () increases electronegativity and binding but raises toxicity concerns, which the target avoids.

Biological Activity

1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a phenyl group attached to a 5-phenyloxazole ring and a piperidine moiety linked via an ethanol bridge. This structure suggests potential biological activities that could be harnessed for therapeutic applications.

Structural Characteristics

The chemical formula of 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol contributes to its biological activity through various mechanisms, including interactions with neurotransmitter systems and potential antimicrobial properties. The compound's design allows for modifications that can enhance its pharmacological profile.

Biological Activity Overview

Preliminary studies indicate that 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol may exhibit several biological activities:

  • Neuroactive Properties : The piperidine component is known for its role in neuropharmacology, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various pathogens, indicating that this compound may also possess antibacterial or antifungal properties.
  • Anticonvulsant Effects : Related oxazole derivatives have shown promise in anticonvulsant activity, hinting at possible applications in epilepsy management.

Comparison with Related Compounds

The following table summarizes the structural features and notable activities of compounds related to 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol:

Compound NameStructure FeaturesNotable Activities
2-(Piperidin-1-yl)ethanolPiperidine linked to ethanolNeuroactive properties
5-MethyloxazoleMethyl group on oxazoleAntimicrobial activity
4-AminoquinolineQuinoline ring structureAntimalarial properties
2-ArylthiazolesAryl group attached to thiazoleAnalgesic and anti-inflammatory effects

Case Studies and Research Findings

Research has explored various aspects of the biological activity of compounds similar to 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol:

  • Antidepressant and Anticonvulsant Activity : Studies on oxazole derivatives have shown significant antidepressant effects in animal models, particularly through the Dopa potentiation test, which evaluates dopaminergic activity .
  • Antiviral Screening : A related study on piperidine derivatives demonstrated antiviral activity against HIV and other viruses, suggesting that structural modifications can lead to new therapeutic agents .
  • Cytotoxicity Assessments : Investigations into the cytotoxic effects of similar compounds revealed varying degrees of toxicity, with some derivatives exhibiting selective toxicity profiles against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing 1-(5-Phenyloxazol-3-yl)-2-(piperidin-1-yl)ethanol?

  • Answer : The synthesis typically involves multi-step reactions, including cyclization of oxazole intermediates and piperidine coupling. Key steps include:

  • Oxazole ring formation : Requires controlled reflux (e.g., ethanol or acetic acid as solvents) and catalysts like Lewis acids to enhance yields .
  • Piperidine coupling : Nucleophilic substitution or condensation reactions under inert atmospheres. Optimize stoichiometry (1:1 molar ratios) and use HPLC to monitor intermediate purity .
  • Yield improvement : Catalyst screening (e.g., Pd-based catalysts for cross-coupling) and temperature gradients (e.g., 60–80°C for cyclization) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Answer :

  • NMR spectroscopy : Assign proton environments (e.g., oxazole protons at δ 7.5–8.5 ppm, piperidine protons as multiplet signals) .
  • HPLC : Monitor reaction progress and quantify impurities (≥95% purity threshold for biological assays) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. HPLC) during characterization?

  • Answer :

  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .
  • Isotopic labeling : Introduce deuterated analogs to clarify ambiguous proton environments .
  • Parallel analysis : Compare HPLC retention times with synthetic standards to distinguish co-eluting impurities .

Q. What mechanistic strategies elucidate the formation of the piperidine-ethanol moiety?

  • Answer :

  • Kinetic studies : Vary reaction conditions (e.g., pH, solvent polarity) to identify rate-determining steps .
  • Isotope tracing : Use ¹³C-labeled ethanol derivatives to track bond formation via NMR .
  • Computational modeling : DFT calculations to simulate transition states and identify favorable pathways .

Q. How can computational methods predict biological targets, and what experimental validation is required?

  • Answer :

  • Molecular docking : Screen against targets like GPCRs or kinases using software (AutoDock, Schrödinger) .
  • In vitro assays : Validate binding via fluorescence polarization (FP) or surface plasmon resonance (SPR) .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified oxazole/phenyl groups to assess pharmacophore contributions .

Q. What strategies address low yields in the final coupling step of the synthesis?

  • Answer :

  • Solvent optimization : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions .
  • Catalyst tuning : Test palladium/copper systems for cross-coupling efficiency .
  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (methanol/water) .

Q. How is stereochemical integrity of the ethanol moiety confirmed?

  • Answer :

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose derivatives) .
  • X-ray crystallography : Resolve absolute configuration via single-crystal diffraction .
  • Optical rotation : Compare experimental [α]D values with computational predictions .

Methodological Tables for Reference

Synthesis Step Optimal Conditions Key Evidence
Oxazole cyclizationReflux in ethanol, 80°C, 6–8 h, Lewis acid
Piperidine coupling1:1 molar ratio, Pd(OAc)₂ catalyst, N₂
Final purificationSilica gel chromatography (EtOAc/hexane)
Analytical Technique Application Key Evidence
¹H/¹³C NMRAssign proton/carbon environments
HPLC-MSQuantify purity and molecular mass
X-ray crystallographyConfirm stereochemistry

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